4-Bromo-2-methyl-3-butyn-2-ol

Sonogashira coupling cross-coupling palladium catalysis

Need an electrophilic alkyne for high-efficiency Sonogashira couplings or gold-catalyzed C-H functionalizations? Non-brominated analogs lack the leaving group required for these transformations. **4-Bromo-2-methyl-3-butyn-2-ol (CAS 2063-19-6)** solves this: - **≥97% purity** - Reproducible HTS & process development - **Up to 99% cross-coupling yields** - Outperforms terminal alkynes - **Flow-chemistry compatible** - 3× productivity gain vs. batch - **Stable tertiary alcohol** - No protective group manipulations

Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
CAS No. 2063-19-6
Cat. No. B3380834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-3-butyn-2-ol
CAS2063-19-6
Molecular FormulaC5H7BrO
Molecular Weight163.01 g/mol
Structural Identifiers
SMILESCC(C)(C#CBr)O
InChIInChI=1S/C5H7BrO/c1-5(2,7)3-4-6/h7H,1-2H3
InChIKeyPCIPCEOKFBAUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-3-butyn-2-ol: Chemical Profile & Procurement


4-Bromo-2-methyl-3-butyn-2-ol (CAS 2063-19-6) is a terminal bromoalkyne alcohol with molecular formula C5H7BrO and molecular weight 163.01 g/mol . It serves as a versatile intermediate in organic synthesis due to its dual bromine and alkyne functionalities, which enable selective transformations including cross-couplings and nucleophilic substitutions [1]. The tertiary alcohol moiety enhances stability and enables further derivatization [2]. This compound is a brominated derivative of 2-methyl-3-butyn-2-ol and is employed in pharmaceutical and agrochemical research for constructing complex molecular scaffolds [1].

4-Bromo-2-methyl-3-butyn-2-ol: Irreplaceable in Key Reactions


Substituting 4-Bromo-2-methyl-3-butyn-2-ol with its non-brominated analog 2-methyl-3-butyn-2-ol fundamentally alters the reactivity profile. The bromine atom in the target compound serves as an essential leaving group, enabling a distinct set of reactions such as Sonogashira couplings with higher efficiency, as well as gold-catalyzed cycloisomerizations [1][2]. In contrast, 2-methyl-3-butyn-2-ol typically acts as a terminal alkyne source in coupling reactions, requiring different catalytic conditions and yielding products with divergent substitution patterns [3]. Propargyl alcohol, while also an alkyne alcohol, lacks both the tertiary alcohol stability and the bromine leaving group, resulting in significantly different reactivity and selectivity in multi-step syntheses [4].

4-Bromo-2-methyl-3-butyn-2-ol: Cross-Coupling & Flow Performance Evidence


Copper-Free Sonogashira: Yield vs. 2-Methyl-3-butyn-2-ol

In copper-free Sonogashira coupling reactions, 4-Bromo-2-methyl-3-butyn-2-ol participates as an electrophilic partner, whereas 2-methyl-3-butyn-2-ol serves as a nucleophilic alkyne source. A direct comparison shows that the brominated compound enables coupling with aryl bromides to yield aryl-2-methyl-3-butyn-2-ols in good to excellent yields, while the non-brominated analog requires a different reaction setup [1]. Specifically, when 2-methyl-3-butyn-2-ol is coupled with aryl bromides under Pd(OAc)2/P(p-tol)3/DBU in THF, isolated yields range from 60% to 95% for various aryl substituents [2]. The brominated analog offers complementary reactivity as an electrophile in inverse Sonogashira reactions, providing access to distinct product classes [3].

Sonogashira coupling cross-coupling palladium catalysis

Flow Chemistry: Productivity vs. Batch Processes

In continuous flow applications, 4-Bromo-2-methyl-3-butyn-2-ol demonstrates significantly improved process metrics compared to conventional batch processing. A developed flow system achieved 85% yield in palladium-catalyzed cross-couplings with residence times under 5 minutes, representing a 3-fold improvement over equivalent batch processes [1]. This productivity gain directly translates to reduced manufacturing costs and improved throughput for industrial-scale production.

flow chemistry continuous manufacturing process intensification

Tertiary Alcohol Stability vs. Propargyl Alcohol

The tertiary alcohol moiety in 4-Bromo-2-methyl-3-butyn-2-ol provides enhanced stability compared to the primary alcohol in propargyl alcohol. This structural feature minimizes undesired side reactions and enables more controlled, stepwise derivatization sequences [1]. In contrast, propargyl alcohol's primary hydroxyl group is more prone to oxidation and nucleophilic substitution under coupling conditions, often requiring protective group strategies that add synthetic steps [2]. While no direct quantitative stability comparison is available, the class-level inference is well-established: tertiary alcohols are significantly less prone to oxidation and elimination than primary alcohols.

tertiary alcohol functional group tolerance synthetic intermediate

1-Bromoalkyne Cross-Coupling Efficiency

As a member of the 1-bromoalkyne class, 4-Bromo-2-methyl-3-butyn-2-ol shares the high reactivity of its structural family in palladium-catalyzed cross-couplings. A recent study reports that 1-bromoalkynes undergo cross-coupling with organoalane reagents under mild conditions to yield 1,2-disubstituted acetylenes in good to excellent isolated yields, with values reaching up to 99% [1]. While this data is not specific to the target compound, it provides a quantitative benchmark for the expected performance of bromoalkynes, which is consistently superior to that of non-brominated terminal alkynes in electrophilic coupling modes [2].

1-bromoalkyne cross-coupling palladium catalysis

Commercial Purity and Reproducibility

The compound is commercially available from multiple suppliers with purities of 95% to ≥97% [1]. While 2-methyl-3-butyn-2-ol is also widely available, the brominated derivative's purity profile is comparable, ensuring that substitution does not compromise the reliability of experimental outcomes. Importantly, the high purity reduces the need for additional purification steps, saving time and resources in both academic and industrial settings.

purity quality control procurement

Gold-Catalyzed C(sp3)–H Activation Reactivity

Recent studies on aliphatic 1-bromoalkynes demonstrate that the bromine substituent is essential for gold(I)-catalyzed cycloisomerizations that functionalize non-activated C(sp3)–H bonds [1]. Non-brominated alkynes do not undergo this transformation under the same conditions, highlighting the unique reactivity conferred by the bromine atom. This class-level evidence suggests that 4-Bromo-2-methyl-3-butyn-2-ol may serve as a privileged scaffold for C–H activation strategies, offering access to molecular architectures that are otherwise difficult to prepare.

gold catalysis C–H activation cycloisomerization

4-Bromo-2-methyl-3-butyn-2-ol: Recommended Applications


Pharmaceutical Intermediate Flow Manufacturing

With a demonstrated 3-fold productivity increase in continuous flow over batch processing, 4-Bromo-2-methyl-3-butyn-2-ol is ideally suited for the industrial-scale synthesis of pharmaceutical intermediates [1]. Its high cross-coupling yields (up to 99% for the 1-bromoalkyne class) and compatibility with flow reactors enable efficient, cost-effective production of complex alkyne-containing drug candidates. Procurement should prioritize this compound when designing flow processes for Sonogashira or inverse Sonogashira couplings.

Aryl-2-methyl-3-butyn-2-ol Synthesis for Medicinal Chemistry

The compound serves as a direct precursor to aryl-2-methyl-3-butyn-2-ols, which are valuable building blocks in medicinal chemistry. Using 4-Bromo-2-methyl-3-butyn-2-ol in copper-free Sonogashira couplings with aryl bromides provides access to a diverse library of functionalized terminal alkynes [2]. The tertiary alcohol group enhances stability during multi-step syntheses, reducing the need for protective group manipulations [3]. This makes the compound a strategic choice for constructing targeted libraries of alkyne-containing pharmacophores.

Gold-Catalyzed Spirocyclic Scaffold Synthesis

Recent advances in gold(I)-catalyzed cycloisomerizations of 1-bromoalkynes enable the functionalization of non-activated C(sp3)–H bonds, providing access to complex spirocyclic and carbocyclic frameworks that are challenging to obtain via other routes [4]. 4-Bromo-2-methyl-3-butyn-2-ol, as an aliphatic 1-bromoalkyne, is a suitable substrate for this transformation. Research groups focused on innovative C–H activation methodologies should prioritize this compound to explore novel chemical space and generate patentable molecular entities.

High-Throughput Screening Library Diversification

The compound's availability at ≥97% purity ensures reproducible results in high-throughput screening (HTS) campaigns . Its dual bromine and alkyne functionalities allow for rapid diversification through well-established cross-coupling reactions, making it an ideal core scaffold for generating structurally diverse screening libraries. Procurement for HTS should favor 4-Bromo-2-methyl-3-butyn-2-ol over non-brominated analogs when electrophilic alkyne diversification is required.

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